2'-AMINO-1'-[5-(ETHYLTHIO)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE
Overview
Description
2’-amino-1’-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that features a unique spiro structure This compound is characterized by the presence of multiple functional groups, including an amino group, a thiadiazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1’-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiadiazole derivatives, and other organic reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure and functional groups may contribute to the development of new materials with unique properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Mechanism of Action
The mechanism of action of 2’-amino-1’-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The amino group and thiadiazole ring may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonitrile group may also play a role in binding to molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar functional groups.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Another thiadiazole derivative with a methylthio group instead of an ethylthio group.
2-Amino-5-phenyl-1,3,4-thiadiazole: A thiadiazole derivative with a phenyl group.
Uniqueness
The uniqueness of 2’-amino-1’-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro structure and the combination of multiple functional groups
Properties
IUPAC Name |
2'-amino-1'-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S2/c1-3-31-21-27-26-20(32-21)28-15-5-4-6-16(29)17(15)22(13(10-23)18(28)24)12-9-11(2)7-8-14(12)25-19(22)30/h7-9H,3-6,24H2,1-2H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNRYMUCPJIWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)C)NC4=O)C(=C2N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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